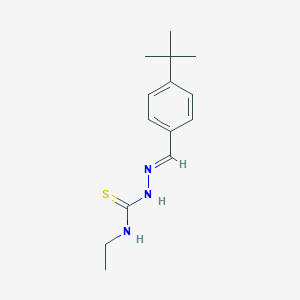![molecular formula C25H28N4O2S B254747 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential in various applications. It is a complex organic molecule that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease processes. It has also been shown to have an effect on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile are still being studied. However, it has been shown to have an effect on cell growth, proliferation, and apoptosis. It has also been shown to have an effect on cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also fluorescent, which makes it useful for imaging studies. However, it also has limitations. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile. One direction is to further study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, future research could focus on developing new synthesis methods for the compound to improve its efficiency and reduce costs.
Synthesemethoden
The synthesis of 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile is a multi-step process that involves the use of various reagents and conditions. The first step involves the reaction of 2-amino-4,6-dioxo-5,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinoline-8-carbonitrile with 3-methylbutylsulfinyl chloride to form the corresponding sulfinyl derivative. The sulfinyl group is then oxidized to a sulfonic acid group using hydrogen peroxide. The resulting sulfonic acid derivative is then reacted with 4-[8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile to form the final product.
Wissenschaftliche Forschungsanwendungen
The chemical compound 4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile has shown potential in various scientific research applications. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and viral infections. It has also been used as a fluorescent probe for imaging studies.
Eigenschaften
Produktname |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
|---|---|
Molekularformel |
C25H28N4O2S |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile |
InChI |
InChI=1S/C25H28N4O2S/c1-14(2)9-10-32-24-28-22-21(23(31)29-24)19(16-7-5-15(13-26)6-8-16)20-17(27-22)11-25(3,4)12-18(20)30/h5-8,14,19H,9-12H2,1-4H3,(H2,27,28,29,31) |
InChI-Schlüssel |
CGLHZYDKWVIUFQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
Kanonische SMILES |
CC(C)CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)C#N)C(=O)CC(C3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)


![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)